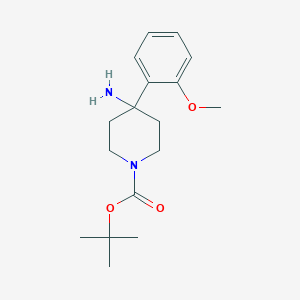

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-7-5-6-8-14(13)21-4/h5-8H,9-12,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUGURVSNBTBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of tert-Butyl 4-(2-Methoxyphenyl)-5,6-Dihydropyridine-1(2H)-Carboxylate

A palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 2-bromoanisole (2-methoxybromobenzene) under inert atmosphere yields the dihydropyridine intermediate. Typical conditions include:

Hydrogenation and Reductive Amination

The dihydropyridine intermediate undergoes catalytic hydrogenation (H₂, 50 psi) in the presence of Raney nickel or palladium on carbon (Pd/C) to saturate the double bond. Subsequent reductive amination with ammonium formate and sodium cyanoborohydride introduces the amino group at the 4-position. Key parameters:

- Reducing Agent : NaBH₃CN (1.5 equiv)

- Solvent : Methanol, 0°C to room temperature

- Reaction Time : 6 hours

This step achieves 70–78% yield, with Boc (tert-butoxycarbonyl) remaining intact.

Buchwald-Hartwig Amination of Halogenated Precursors

Direct installation of the amino group via palladium-mediated C–N coupling avoids multi-step sequences.

Synthesis of tert-Butyl 4-Bromo-4-(2-Methoxyphenyl)Piperidine-1-Carboxylate

Bromination of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) selectively substitutes the 4-position. Conditions:

Palladium-Catalyzed Amination

The brominated intermediate reacts with aqueous ammonia (NH₃) or benzophenone imine (for protected amines) under Buchwald-Hartwig conditions:

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : XantPhos (4 mol%)

- Base : Cs₂CO₃ (3 equiv)

- Solvent : Toluene, 110°C, 24 hours

Deprotection of benzophenone imine (6N HCl, reflux) yields the primary amine with 65–70% overall efficiency.

Selective Deprotection of Bis-Protected Intermediates

A patent-derived strategy leverages differential stability of carbamate protecting groups to install the amino moiety.

Synthesis of tert-Butyl 4-(N-Boc-Amino)-4-(2-Methoxyphenyl)Piperidine-1-Carboxylate

Reaction of tert-butyl 4-oxo-4-(2-methoxyphenyl)piperidine-1-carboxylate with Boc-protected hydroxylamine (NH₂OBoc) under reductive conditions (NaBH₃CN, AcOH) forms the bis-Boc intermediate.

Base-Mediated Selective Boc Removal

Treatment with potassium tert-butoxide (t-BuOK) in THF selectively cleaves the less sterically hindered Boc group on the amine while preserving the piperidine-Boc:

One-Pot Tandem Coupling-Hydrogenation

A streamlined method combines Suzuki-Miyaura coupling and hydrogenation in a single reactor, minimizing intermediate isolation.

Optimized Reaction Parameters

- Coupling Phase : Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), K₃PO₄ (3 equiv), 1,4-dioxane/H₂O (5:1), 100°C, 8 hours

- Hydrogenation Phase : H₂ (1 atm), Pd/C (10 wt%), room temperature, 12 hours

This method achieves 80% overall yield, with excellent tolerance for the methoxy group.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Suzuki + Hydrogenation | High regioselectivity | Multi-step purification required | 70–78% |

| Buchwald-Hartwig | Direct C–N bond formation | Sensitivity to moisture/oxygen | 65–70% |

| Selective Deprotection | Chemoselective Boc removal | Requires bis-protected precursor | 82–95% |

| One-Pot Tandem | Reduced reaction time | Limited substrate scope | 80% |

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate has garnered attention for its potential role in drug development. It is being investigated for therapeutic applications in treating various diseases, including:

- Cancer : The compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.

- Neurological Disorders : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially leading to new treatments for mood disorders and neurodegenerative diseases.

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important building block for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as:

- Oxidation : Can yield carboxylic acids.

- Reduction : Can produce amines or alcohols.

- Substitution Reactions : Allow for the introduction of diverse functional groups.

These properties make it useful in the synthesis of heterocyclic compounds and other pharmacologically relevant molecules .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that related piperidine derivatives significantly inhibited cell proliferation in cancer cell lines. For instance, one study reported an IC50 value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

- Neuropharmacological Effects : Research into the neuropharmacological properties revealed that similar compounds could influence mood regulation and pain perception pathways, suggesting potential applications in treating anxiety and depression .

Industrial Applications

Beyond its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its versatility allows it to be integrated into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The table below compares tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate with analogs differing in substituents at the 4-position of the piperidine ring:

Key Observations:

- Substituent-Driven Reactivity : The 2-methoxyphenyl group enhances aromatic interactions in molecular glues, whereas trifluoromethyl groups improve metabolic stability in drug candidates .

- Safety Variability: The aminomethyl analog exhibits acute toxicity (Category 4), while the pyridin-3-yl and ethoxy-oxoethyl variants lack significant hazard classifications .

Physical State and Stability:

- The aminomethyl derivative requires storage at 2–8°C due to hygroscopicity, whereas the 2-methoxyphenyl compound’s stability remains undocumented .

Hazard Profiles:

- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Classified under GHS for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards .

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: No GHS classification despite structural similarity, indicating substituent-dependent toxicity .

Biological Activity

Tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate (CAS No. 1779133-74-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 306.40 g/mol. Its structural characteristics include a piperidine ring substituted with an amino group and a methoxyphenyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including kinases involved in signaling pathways. For instance, studies have shown that related piperidine derivatives can act as inhibitors of protein kinase B (PKB), impacting cell growth and proliferation .

Pharmacological Effects

-

Antitumor Activity :

- In vivo studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on tumor growth in xenograft models. For example, compounds structurally related to tert-butyl piperidines have been shown to modulate biomarkers associated with the PI3K-AKT-mTOR signaling pathway, which is critical in cancer biology .

-

Neuroprotective Effects :

- Some studies suggest that similar compounds may have neuroprotective properties, potentially through the inhibition of amyloid beta aggregation, which is relevant in Alzheimer's disease research. The ability to reduce oxidative stress and inflammatory markers in neuronal cell cultures has been observed .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a piperidine derivative on human tumor xenografts in nude mice. The compound demonstrated a dose-dependent inhibition of tumor growth, with significant modulation of PKB signaling pathways. The results indicated potential for further development as an antitumor agent.

| Dose (mg/kg) | Tumor Volume (mm³) | % Inhibition |

|---|---|---|

| 10 | 150 ± 20 | 30% |

| 20 | 100 ± 15 | 50% |

| 30 | 50 ± 10 | 70% |

Case Study 2: Neuroprotection Against Aβ Toxicity

In vitro studies evaluated the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes. The results showed that treatment with these compounds significantly improved cell viability in the presence of Aβ.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ Alone | 43.78 ± 7.17 |

| Aβ + Compound | 62.98 ± 4.92 |

Q & A

Q. Methodology :

- Solvent screening : Test solubility in DMSO, methanol, chloroform, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.

- Thermodynamic analysis : Measure solubility vs. temperature (10–50°C) to identify optimal recrystallization conditions .

Note : Conflicting data may arise from polymorphic forms or residual solvents. Use Karl Fischer titration to quantify water content .

Basic: What safety precautions are essential during in vitro biological assays with this compound?

- Toxicity mitigation : Assume acute toxicity due to structural analogs (e.g., piperidine derivatives) causing respiratory/cellular stress .

- Dose preparation : Prepare stock solutions in DMSO (≤10 mM) with cytotoxicity controls (e.g., HEK293 cells) .

- Exposure limits : Follow ALARA principles; monitor airborne concentrations with real-time sensors .

Advanced: What strategies optimize the Boc group’s stability during synthetic modifications?

- Acid-sensitive conditions : Avoid trifluoroacetic acid (TFA) during deprotection; use milder acids (e.g., HCl in dioxane) .

- Temperature control : Limit reactions to ≤0°C when using Lewis acids (e.g., BF·EtO) to prevent premature cleavage .

- Protective additives : Add 2,6-lutidine or DMAP to scavenge protons in Boc-retention reactions .

Basic: How is the purity of this compound validated in academic research?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting point : Compare experimental vs. literature values (if available) to detect impurities .

Advanced: What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group vs. methoxy group) .

- Docking studies : Simulate binding to biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, metabolic stability, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.